8-Aminoquinoline-7-carbaldehyde

Overview

Description

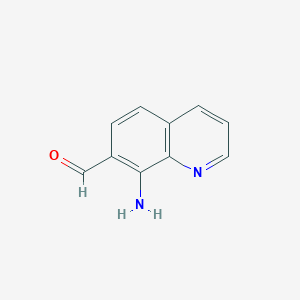

8-Aminoquinoline-7-carbaldehyde is an organic compound with the molecular formula C10H8N2O It is a derivative of quinoline, featuring an amino group at the 8th position and an aldehyde group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Aminoquinoline-7-carbaldehyde typically involves the nitration of quinoline to produce a mixture of 5- and 8-nitroquinoline derivatives. These derivatives are then separated by distillation and sublimation. The 8-nitroquinoline is subsequently reduced using tin powder in the presence of hydrochloric acid to yield 8-aminoquinoline. Finally, the aldehyde group is introduced at the 7th position through formylation reactions .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated separation techniques to enhance yield and purity.

Chemical Reactions Analysis

Condensation Reactions

The aldehyde group undergoes nucleophilic addition-elimination reactions with amines or ketones. A representative example involves condensation with 2-acetylpyridine under basic conditions:

-

Reagents : 2-Acetylpyridine, KOH, ethanol

-

Conditions : 70°C for 3 hours

-

Product : A Schiff base intermediate (C₉H₅N(CHO)NH₂ derivative)

This reaction highlights the aldehyde’s role in forming imine linkages, critical for synthesizing metal-chelating ligands.

Pd-Catalyzed N-Arylation

Microwave-assisted Buchwald-Hartwig coupling enables diversification of the amino group:

-

Catalyst System : Pd(dba)₂/BINAP

-

Conditions : 120°C, toluene, NaOtBu

-

Limitation : Chelation of Pd(0) by products can stall catalysis .

Multicomponent Reactions

The compound participates in Betti-type reactions, forming aminobenzylphenol derivatives:

-

Components : Benzaldehyde, benzamide

-

Conditions : Solvent-free, 100°C

Riley Oxidation

Though primarily a synthesis method, the reverse (reduction of aldehyde to methyl) is plausible:

Scientific Research Applications

Synthetic Routes

Preparation Methods:

The synthesis of 8-Aminoquinoline-7-carbaldehyde typically involves several steps:

- Nitration of Quinoline: Produces a mixture of 5- and 8-nitroquinoline derivatives.

- Reduction: The 8-nitroquinoline is reduced using tin powder in hydrochloric acid to yield 8-aminoquinoline.

- Formylation: The aldehyde group is introduced at the 7th position through formylation reactions.

Industrial Production:

For large-scale production, methods such as continuous flow reactors and automated separation techniques are employed to enhance yield and purity.

Chemistry

This compound serves as a crucial building block in organic synthesis. It is utilized in:

- Synthesis of Complex Molecules: Acts as a ligand in coordination chemistry.

- Chiral Compound Production: Reacts with enantiomerically pure nopinone derivatives to create chiral ligands for asymmetric catalysis .

Biology

The compound has been investigated for its biological properties:

- Fluorescent Probes: Used for detecting metal ions like zinc in biological systems.

- Neuroprotective Agents: Metal complexes derived from this compound show promise in treating neurodegenerative diseases by activating the SIRT1 signaling pathway .

Medicine

The medicinal applications of this compound include:

- Antimalarial Properties: Derivatives are explored for their efficacy against Plasmodium species, with significant activity against P. vivax and P. falciparum .

- Antimicrobial Activities: Metal complexes exhibit antimicrobial effects against various bacteria, making them potential candidates for new antibacterial agents .

Antimalarial Activity

A study highlighted the effectiveness of 8-aminoquinoline derivatives against malaria, emphasizing their mechanism of action that targets liver stages of the malaria parasite, thereby preventing relapse .

Neuroprotective Effects

Research demonstrated that synthetic 8-aminoquinoline–uracil copper complexes significantly restored cell survival in neuroblastoma cells exposed to oxidative stress, indicating potential therapeutic applications in neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 8-Aminoquinoline-7-carbaldehyde and its derivatives often involves interaction with biological macromolecules. For instance, in antimalarial applications, the compound targets the liver stages of the malaria parasite, disrupting its lifecycle and preventing relapse . The amino group can form hydrogen bonds with biological targets, while the aldehyde group can participate in covalent bonding, enhancing the compound’s efficacy.

Comparison with Similar Compounds

8-Hydroxyquinoline: Similar structure but with a hydroxyl group instead of an amino group.

Primaquine: An 8-aminoquinoline derivative used as an antimalarial drug.

Tafenoquine: Another antimalarial drug with a longer half-life compared to primaquine.

Uniqueness: 8-Aminoquinoline-7-carbaldehyde is unique due to the presence of both an amino and an aldehyde group, which allows it to participate in a broader range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in synthetic chemistry and various applications.

Biological Activity

8-Aminoquinoline-7-carbaldehyde is an organic compound with the molecular formula C10H8N2O. As a derivative of quinoline, it exhibits significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and applications in various therapeutic areas.

Chemical Structure and Properties

This compound features an amino group at the 8th position and an aldehyde group at the 7th position of the quinoline ring. This unique structure contributes to its reactivity and biological properties.

Antimalarial Properties

One of the most notable activities of 8-aminoquinoline derivatives is their antimalarial properties. Research indicates that these compounds target the liver stages of the malaria parasite, effectively disrupting its lifecycle and preventing relapse. For instance, primaquine, a well-known derivative, is used in malaria treatment due to its ability to act on hypnozoites in the liver .

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits potent antibacterial activity against a range of bacterial strains. In vitro tests show that it possesses significant inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating its effectiveness .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Antifungal Activity

The compound has also been assessed for antifungal properties. It showed promising results against various fungal pathogens, further expanding its potential therapeutic applications .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Antimalarial Mechanism : The compound interferes with the metabolic processes of Plasmodium spp., particularly during the liver stage, leading to reduced parasite load and prevention of disease relapse.

- Antibacterial Mechanism : The antibacterial activity is attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. This inhibition leads to bacterial cell death .

Case Studies

- Antimalarial Efficacy : A study demonstrated that derivatives of 8-aminoquinoline significantly reduced parasitemia in infected mice models when administered at specific dosages. The results indicated a higher efficacy compared to traditional treatments such as chloroquine .

- Antibacterial Testing : In a comparative study involving various quinoline derivatives, this compound was found to be more effective than many conventional antibiotics against resistant strains of bacteria .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

- Nitration of quinoline to produce nitro derivatives.

- Reduction of nitro groups to amino groups.

- Formylation at the 7th position to introduce the aldehyde group.

This synthetic route allows for the modification of functional groups, leading to a variety of derivatives with enhanced biological activity.

Properties

IUPAC Name |

8-aminoquinoline-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-9-8(6-13)4-3-7-2-1-5-12-10(7)9/h1-6H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAMLCNSCTZZXCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)C=O)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453375 | |

| Record name | 8-aminoquinoline-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158753-17-4 | |

| Record name | 8-aminoquinoline-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Aminoquinoline-7-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 8-aminoquinoline-7-carbaldehyde contribute to the synthesis of chiral compounds?

A: this compound serves as a key starting material in the synthesis of chiral ligands. For instance, it reacts with enantiomerically pure nopinone derivatives via Friedländer condensation to yield chiral (2,3-b)-pineno-1,10-phenanthrolines. [] These chiral ligands, upon coordination with Copper(I), form non-interconvertible chiral complexes exhibiting distinct optical properties. [] This demonstrates the utility of this compound in constructing chiral molecules with potential applications in asymmetric catalysis and chiroptical materials.

Q2: What are the common synthetic applications of this compound in material science?

A: this compound acts as a versatile building block for synthesizing diverse spirobifluorene-derived N-heterocycles. [] These compounds, featuring extended π-conjugated systems, exhibit interesting photophysical properties, including strong photoluminescence in the 390–430 nm region. [] Such materials hold promise for applications in organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices.

Q3: Can you describe the use of this compound in synthesizing organometallic compounds?

A: this compound plays a crucial role in preparing heteroaryl-substituted ferrocenes via the Friedländer reaction. [] Reacting it with diacetylferrocene yields a mixture of mono- and 1,1'-bis(heteroaryl)-substituted ferrocenes, highlighting its versatility in introducing heteroaryl substituents onto the ferrocene core. [] This approach enables the development of novel organometallic compounds with tailored electronic and optical properties for potential applications in catalysis, materials science, and medicinal chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.